molecular formula C9H9N3O5 B14559242 N-(3,3-Dinitro-1-phenylpropylidene)hydroxylamine CAS No. 62116-01-2

N-(3,3-Dinitro-1-phenylpropylidene)hydroxylamine

Cat. No.: B14559242
CAS No.: 62116-01-2
M. Wt: 239.18 g/mol
InChI Key: VQXYBHWJVYQPKO-UHFFFAOYSA-N
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Description

N-(3,3-Dinitro-1-phenylpropylidene)hydroxylamine: is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxylamine group attached to a 3,3-dinitro-1-phenylpropylidene moiety

Properties

CAS No.

62116-01-2

Molecular Formula

C9H9N3O5

Molecular Weight

239.18 g/mol

IUPAC Name

N-(3,3-dinitro-1-phenylpropylidene)hydroxylamine

InChI

InChI=1S/C9H9N3O5/c13-10-8(7-4-2-1-3-5-7)6-9(11(14)15)12(16)17/h1-5,9,13H,6H2

InChI Key

VQXYBHWJVYQPKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NO)CC([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-Dinitro-1-phenylpropylidene)hydroxylamine typically involves the reaction of 3,3-dinitro-1-phenylpropylidene with hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

  • Dissolve 3,3-dinitro-1-phenylpropylidene in a suitable solvent.
  • Add hydroxylamine hydrochloride to the solution.
  • Heat the mixture to reflux for several hours.
  • Cool the reaction mixture and isolate the product by filtration or extraction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3,3-Dinitro-1-phenylpropylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted hydroxylamine derivatives.

Scientific Research Applications

N-(3,3-Dinitro-1-phenylpropylidene)hydroxylamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,3-Dinitro-1-phenylpropylidene)hydroxylamine involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its nitro groups can undergo redox reactions, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

  • N-(2,4-Dinitrophenyl)hydroxylamine
  • N-(3,3-Dinitro-1-phenylpropylidene)hydrazine
  • N-(3,3-Dinitro-1-phenylpropylidene)amine

Comparison: N-(3,3-Dinitro-1-phenylpropylidene)hydroxylamine is unique due to the presence of both nitro and hydroxylamine groups, which confer distinct reactivity and properties

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